Cas no 98027-95-3 (2,6-Diiodo-7H-purine)

2,6-Diiodo-7H-purine 化学的及び物理的性質

名前と識別子

-

- 2,6-Diiodo-7H-purine

- 2,6-DIIODOPURINE

- 9H-Purine,2,6-diiodo

- Purine,2,6-diiodo- (6CI)

- 2.6-Dijodpurin

- 98027-95-3

- SCHEMBL532460

- DTXSID30624733

- A845793

-

- MDL: MFCD09907813

- インチ: 1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)

- InChIKey: HNCFPTJMAVGCEI-UHFFFAOYSA-N

- ほほえんだ: IC1=C2NC=NC2=NC(I)=N1

計算された属性

- せいみつぶんしりょう: 371.83700

- どういたいしつりょう: 371.83689g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 3.38

- ふってん: 327 ºC

- フラッシュポイント: 151 ºC

- PSA: 54.46000

- LogP: 1.56210

2,6-Diiodo-7H-purine セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

2,6-Diiodo-7H-purine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Diiodo-7H-purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM138721-1g |

2,6-diiodo-7H-purine |

98027-95-3 | 95% | 1g |

$482 | 2021-08-05 | |

| Ambeed | A584520-1g |

2,6-Diiodo-7H-purine |

98027-95-3 | 95+% | 1g |

$404.0 | 2024-04-16 | |

| Crysdot LLC | CD11001477-1g |

2,6-Diiodo-7H-purine |

98027-95-3 | 95+% | 1g |

$510 | 2024-07-19 | |

| Alichem | A449040600-1g |

2,6-Diiodo-7H-purine |

98027-95-3 | 95% | 1g |

$424.32 | 2023-08-31 | |

| Chemenu | CM138721-1g |

2,6-diiodo-7H-purine |

98027-95-3 | 95% | 1g |

$*** | 2023-05-29 |

2,6-Diiodo-7H-purine 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

2,6-Diiodo-7H-purineに関する追加情報

2,6-Diiodo-7H-purine

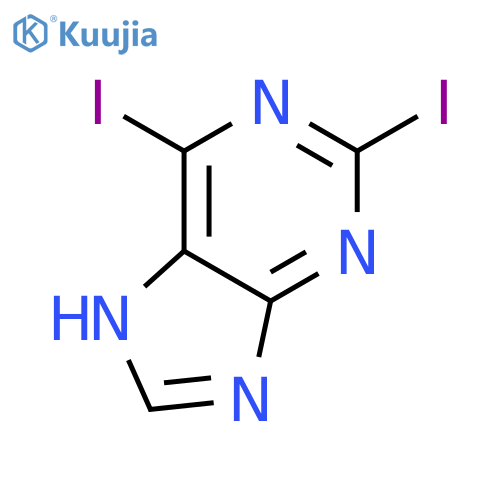

2,6-Diiodo-7H-purine, also known by its CAS Registry Number 98027-95-3, is a purine derivative with significant applications in various fields of chemistry and biology. This compound has garnered attention due to its unique chemical properties and potential uses in drug discovery, materials science, and synthetic chemistry. Recent advancements in the synthesis and characterization of 2,6-Diiodo-7H-purine have further highlighted its versatility and importance in modern research.

The structure of 2,6-Diiodo-7H-purine consists of a purine ring system with iodine atoms substituted at the 2 and 6 positions. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further functionalization. The presence of iodine atoms also facilitates various chemical transformations, such as nucleophilic aromatic substitution and coupling reactions, which are critical in organic synthesis.

Recent studies have explored the use of 2,6-Diiodo-7H-purine as a precursor for the synthesis of bioactive compounds. For instance, researchers have employed this compound to develop novel antiviral agents and anticancer drugs. The purine scaffold is well-known for its role in nucleic acids and various signaling pathways, making it an attractive target for drug design. By modifying the iodine substituents or incorporating additional functional groups, scientists can tailor the biological activity of derivatives derived from 2,6-Diiodo-7H-purine.

In addition to its biological applications, 2,6-Diiodo-7H-purine has found utility in materials science. Its ability to undergo self-assembly or coordinate with metal ions has led to the development of new materials with potential applications in electronics and sensing technologies. For example, researchers have reported the formation of supramolecular assemblies using this compound, which exhibit unique optical and electronic properties.

The synthesis of 2,6-Diiodo-7H-purine has been optimized over the years, with modern methods emphasizing efficiency and scalability. One common approach involves the iodination of purine derivatives under controlled conditions to achieve high yields and purity. The use of transition metal catalysts or directed metallation techniques has further enhanced the precision of these reactions.

From a structural perspective, 2,6-Diiodo-7H-purine exhibits interesting photophysical properties due to its conjugated π-system. These properties have been leveraged in studies on fluorescence sensing and energy transfer mechanisms. Recent research has demonstrated that derivatives of this compound can serve as sensors for metal ions or small molecules in aqueous environments.

The application of computational chemistry tools has also shed light on the electronic structure and reactivity of 2,6-Diiodo-7H-purine. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reaction mechanisms, aiding in the rational design of new compounds based on this scaffold.

In summary, 2,6-Diiodo-7H-purine (CAS No. 98027-95-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers in drug discovery, materials science, and synthetic chemistry. As ongoing studies continue to uncover new potential uses for this compound, its significance in scientific research is expected to grow further.

98027-95-3 (2,6-Diiodo-7H-purine) 関連製品

- 2545-26-8(6-Iodo-7H-purine)

- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)

- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)

- 2321331-92-2(4-(methoxymethyl)-1-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)

- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)

- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)

- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)

- 1396809-48-5(3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)